![molecular formula C13H14F2N2O B2870437 1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2396580-44-0](/img/structure/B2870437.png)
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that has garnered attention due to its potential biological activities and applications. This compound features a piperazine ring substituted with a 2,4-difluorophenyl group and a prop-2-en-1-one moiety, making it a versatile molecule in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and piperazine.
Formation of Intermediate: The 2,4-difluoroaniline is reacted with piperazine to form 1-(2,4-difluorophenyl)piperazine.
Final Step: The intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The 2,4-difluorophenyl group enhances the compound’s binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar structure but different substituents, leading to variations in biological activity.
1-(4-(6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one: Another structurally related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of research. Its synthesis, chemical reactions, and applications make it a versatile molecule with potential therapeutic and industrial uses. Further research is needed to fully explore its capabilities and applications.
Eigenschaften
IUPAC Name |
1-[4-(2,4-difluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O/c1-2-13(18)17-7-5-16(6-8-17)12-4-3-10(14)9-11(12)15/h2-4,9H,1,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWRMNOXEVTDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
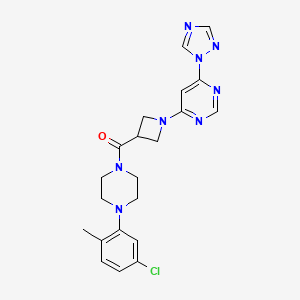

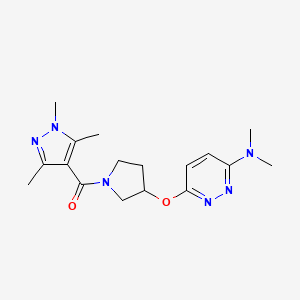
![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)
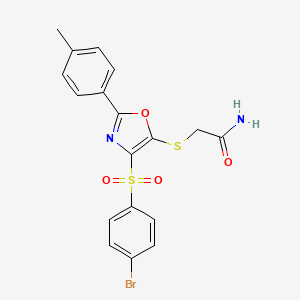
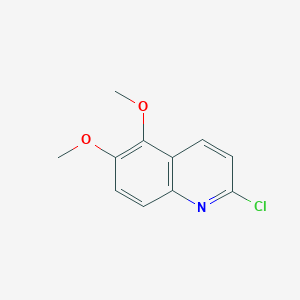
![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)
![8-(2-fluorophenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2870371.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2870372.png)
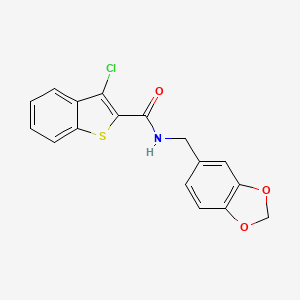
![Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2870375.png)
![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)
